

Application Note: Control, Synthesis, and Analysis of 1-Methylethyl 1-pentanesulfonate

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Compound of Interest

Compound Name: 1-Methylethyl 1-pentanesulfonate

CAS No.: 91284-47-8

Cat. No.: B12800093

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Executive Summary

1-Methylethyl 1-pentanesulfonate (also known as Isopropyl 1-pentanesulfonate) is a potent alkylating agent belonging to the class of sulfonate esters. In pharmaceutical development, it is primarily encountered as a Potentially Genotoxic Impurity (PGI) formed during the synthesis of Active Pharmaceutical Ingredients (APIs) when pentanesulfonic acid (often used as a counterion or ion-pairing reagent) comes into contact with isopropanol (solvent) under acidic conditions.

This Application Note provides a comprehensive guide for researchers to:

- Understand the Mechanism: The chemical basis of its genotoxicity via DNA alkylation.
- Synthesize the Reference Standard: A validated protocol to produce high-purity material for analytical method development.
- Detect and Quantify: A sensitive GC-MS method compliant with ICH M7 regulatory guidelines.

Mechanistic Insight: Alkylation & Formation[1]

The Alkylation Pathway (Toxicity)

As a sulfonate ester, **1-Methylethyl 1-pentanesulfonate** acts as a "soft" electrophile. The sulfonate group (

) is an excellent leaving group due to resonance stabilization. This allows nucleophilic centers on DNA bases (specifically the

position of guanine) to attack the isopropyl carbon via an

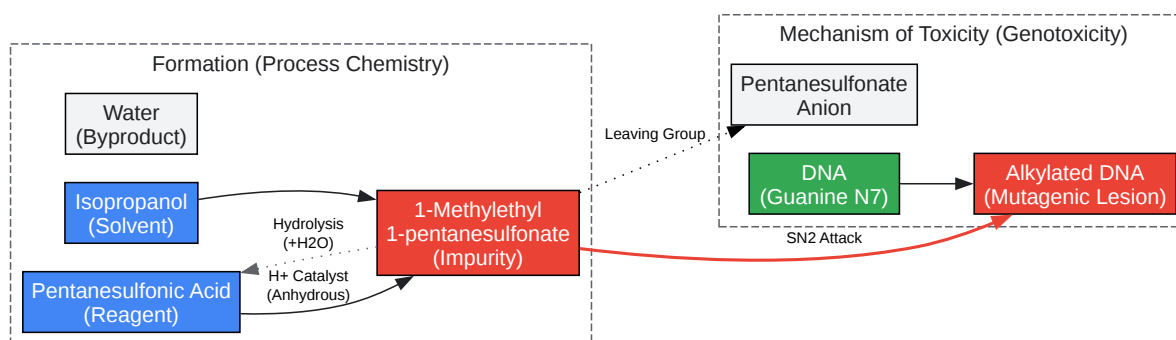
mechanism, resulting in DNA alkylation. This damage, if unrepaired, leads to mutagenesis.

Formation Pathway (Process Chemistry)

The compound forms via Fischer esterification. This reaction is reversible and acid-catalyzed. Understanding this equilibrium is critical for risk assessment; the presence of water suppresses ester formation, while anhydrous acidic conditions promote it.

Visualization of Pathways

The following diagram illustrates both the formation of the impurity and its subsequent mechanism of action (DNA alkylation).



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Figure 1: Dual-pathway diagram showing the formation of the sulfonate ester from process reagents and its subsequent alkylation of DNA.

Protocol A: Synthesis of Reference Standard

Purpose: To synthesize high-purity (>98%) **1-Methylethyl 1-pentanesulfonate** for use as an analytical standard (retention time marker and quantitation).

Safety Warning: This compound is a probable human carcinogen. All operations must be performed in a fume hood using double nitrile gloves and appropriate PPE.

Materials

Reagent	Role	Equiv.	Purity
1-Pentanesulfonyl chloride	Substrate	1.0	>98%
Isopropanol (anhydrous)	Nucleophile	1.2	>99.5%
Triethylamine (TEA)	Base	1.5	>99%
Dichloromethane (DCM)	Solvent	-	HPLC Grade
DMAP	Catalyst	0.1	>99%

Step-by-Step Procedure

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Solvation: Charge 1-Pentanesulfonyl chloride (1.70 g, 10 mmol) and anhydrous DCM (20 mL) into the RBF. Cool to 0°C in an ice bath.
- Addition: Add Isopropanol (0.92 mL, 12 mmol) and DMAP (122 mg, 1 mmol).

- Basification: Dropwise add Triethylamine (2.1 mL, 15 mmol) over 10 minutes. Note: The reaction is exothermic; maintain temperature $<5^{\circ}\text{C}$ to prevent side reactions.
- Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The sulfonyl chloride spot () should disappear.
- Workup:
 - Quench with 1M HCl (20 mL) to remove excess amine.
 - Separate organic layer.^[1]
 - Wash with Sat. (20 mL) and Brine (20 mL).
 - Dry over anhydrous , filter, and concentrate in vacuo at 30°C .
- Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
- Characterization: The product is a colorless oil.
 - Yield: Expected 85-90%.
 - Storage: Store at -20°C under Argon. Hydrolysis prone.

Protocol B: Analytical Detection (GC-MS)

Purpose: Quantitation of **1-Methylethyl 1-pentanesulfonate** in API samples at trace levels (ppm), supporting ICH M7 limits (typically $<1.5\ \mu\text{g/day}$).

Method Rationale

Sulfonate esters are semi-volatile but thermally labile. Direct Liquid Injection (DLI) GC-MS is preferred over Headspace for this specific ester due to its higher boiling point compared to methyl/ethyl sulfonates. We use Selected Ion Monitoring (SIM) for maximum sensitivity.

Instrument Parameters

Parameter	Setting
Instrument	Agilent 7890B GC / 5977B MSD (or equivalent)
Column	DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)
Inlet	Splitless, 220°C. Purge on @ 1.0 min. ^[2]
	40°C (hold 2 min)
Oven Program	10°C/min
	240°C (hold 5 min)
Transfer Line	250°C
Ion Source	EI (70 eV), 230°C
Detection Mode	SIM (Selected Ion Monitoring)

Target Ions (SIM)

Based on the molecular weight (

) and fragmentation pattern:

- Target Ion (Quant):

151 (Loss of isopropyl group

, characteristic of isopropyl sulfonates).

- Qualifier 1:

111 (Pentyl sulfonate cation).

- Qualifier 2:

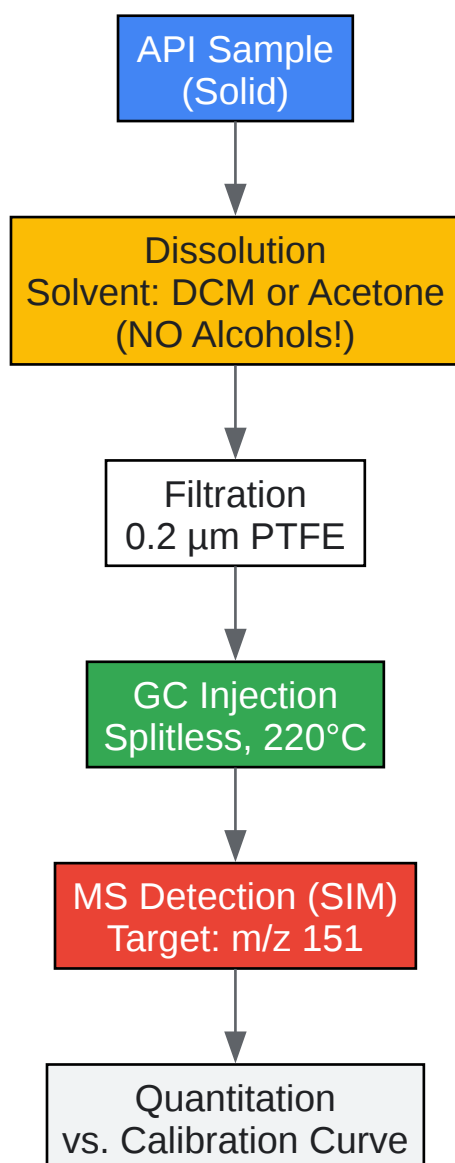
43 (Isopropyl cation

).

Sample Preparation

- Diluent: Acetone or Methylene Chloride (Avoid alcohols to prevent transesterification or artifact formation).
- Standard Prep: Prepare a stock solution of the synthesized standard at 1000 $\mu\text{g/mL}$. Dilute to a calibration range of 0.05 – 5.0 $\mu\text{g/mL}$ (approx. 1 – 100 ppm relative to API).
- Sample Prep: Dissolve 50 mg of API in 1.0 mL of diluent. Vortex for 1 minute.
- Derivatization: None required.

Analytical Workflow Diagram



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Figure 2: Analytical workflow for the trace determination of **1-Methylethyl 1-pentanesulfonate**.

Risk Assessment & Control Strategy

According to ICH M7, if the impurity is controlled by the process (Purge Factor), routine testing may not be required.

Solvolysis Data (Self-Validation)

Sulfonate esters hydrolyze in the presence of water.

- Experiment: Spike 100 ppm of the standard into a mixture of Water/Acetonitrile (50:50) at pH 7.
- Observation: Monitor degradation by GC-MS over 24 hours.
- Typical Result: Isopropyl esters hydrolyze faster than methyl esters due to steric relief. If the API workup involves an aqueous wash at elevated temperature, the "Purge Factor" is likely high (>100x reduction).

Avoidance

The most effective control is Process Avoidance:

- Replace Isopropanol with a non-nucleophilic solvent (e.g., Acetone, THF) during the salt formation step.
- Ensure the system is not anhydrous if alcohol must be used (water promotes hydrolysis of the ester back to the acid).

References

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